5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that features a unique fused ring system combining pyrazole and benzoxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the benzoxazine ring. Key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic or basic conditions.
Formation of the Benzoxazine Ring: The pyrazole intermediate is then reacted with an appropriate phenol derivative and formaldehyde under acidic conditions to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, leading to the saturation of the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzoxazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Ethoxy-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(2-Methylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both pyrazole and benzoxazine rings. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-18(2)20-16(14-10-6-7-11-17(14)21-18)12-15(19-20)13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHXNAAOBIGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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